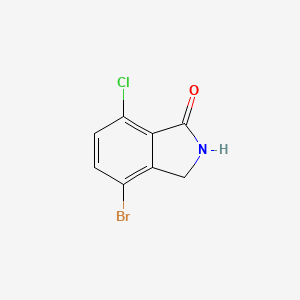

4-Bromo-7-chloroisoindolin-1-one

Description

Properties

IUPAC Name |

4-bromo-7-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPOVIJWZMWMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427404-26-9 | |

| Record name | 4-bromo-7-chloroisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-7-chloroisoindolin-1-one molecular structure and weight

Topic: 4-Bromo-7-chloroisoindolin-1-one molecular structure and weight Content Type: In-depth technical guide.

Executive Summary

This compound (CAS: 1427404-26-9) is a highly specialized heterocyclic scaffold utilized in the design of targeted protein degraders (PROTACs), immunomodulatory imide drugs (IMiDs), and kinase inhibitors. Its structural value lies in its orthogonal dual-halogenation : the presence of a reactive bromine at the C4 position and a less reactive chlorine at the C7 position allows for precise, sequential functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and chemoselective reactivity profiles for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-Bromo-7-chloro-2,3-dihydro-1H-isoindol-1-one |

| CAS Registry Number | 1427404-26-9 |

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 246.49 g/mol |

| Monoisotopic Mass | 244.924 g/mol |

| SMILES | O=C1NCC2=C1C(Cl)=CC=C2Br |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~11.5 (Lactam NH) |

Structural Analysis & Reactivity Logic

The isoindolin-1-one core is a planar bicycle. The positioning of the halogens is critical for its utility as a building block:

-

C4-Position (Bromine): Located adjacent to the methylene (CH₂) group. The C–Br bond is weaker (BDE ~66 kcal/mol) than the C–Cl bond, making it the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C7-Position (Chlorine): Located adjacent to the carbonyl (C=O) group. The C–Cl bond is stronger (BDE ~81 kcal/mol) and sterically influenced by the carbonyl oxygen. It remains inert under standard conditions used to functionalize C4, allowing for a second derivatization step later in the synthetic sequence.

Mechanistic Pathway: Regioselective Functionalization

The following diagram illustrates the chemoselective logic, where the C4-Br is engaged first, preserving the C7-Cl for subsequent modification.

Caption: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Validated Synthesis Protocol

While direct commercial availability can be intermittent, the Methyl Benzoate Route is the industry standard for ensuring the correct regiochemistry of the 4,7-substitution pattern. This method avoids the regioselectivity issues often encountered when reducing phthalimides.

Precursor Selection

Target Precursor: Methyl 3-bromo-6-chloro-2-methylbenzoate.

-

Rationale: The "2-methyl" group becomes the isoindolinone methylene (C3). The "benzoate" becomes the carbonyl (C1). The substituents at positions 3 and 6 of the benzene ring map directly to positions 4 and 7 of the isoindolinone.

Step-by-Step Methodology

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert the 2-methyl group to a 2-(bromomethyl) group.

-

Reagents: Methyl 3-bromo-6-chloro-2-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl Peroxide (BPO, 0.05 equiv) or AIBN.

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) for greener chemistry.

-

Procedure:

-

Dissolve substrate in anhydrous solvent under Argon.

-

Add NBS and radical initiator.

-

Reflux (70–80°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material.

-

Critical Checkpoint: Ensure mono-bromination. Over-bromination (gem-dibromide) leads to aldehyde byproducts during cyclization.

-

-

Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate to yield the crude benzyl bromide.

Step 2: Cyclization to Isoindolin-1-one

Objective: Form the lactam ring via aminolysis.

-

Reagents: 7N Ammonia in Methanol (NH₃/MeOH) or aqueous NH₄OH.

-

Conditions: Sealed tube, room temperature to 50°C.

-

Procedure:

-

Dissolve the crude benzyl bromide from Step 1 in THF (minimal volume).

-

Add excess NH₃/MeOH (10–20 equiv).

-

Stir for 12–16 hours. The intermediate benzyl amine undergoes spontaneous intramolecular nucleophilic acyl substitution to close the ring.

-

-

Purification:

-

Concentrate in vacuo.

-

Triturate with diethyl ether or cold ethanol to precipitate the product.

-

Yield: Typically 60–75% over two steps.

-

Caption: The "Methyl Benzoate" synthetic route guarantees the 4-Br, 7-Cl regiochemistry.

Applications in Drug Discovery[8]

PROTAC Linker Attachment

The rigid isoindolinone core is frequently used to orient E3 ligase ligands (like Thalidomide derivatives) relative to the target protein.

-

Protocol: Use the C4-Br handle to attach the linker chain via a Sonogashira coupling (alkyne linker) or Suzuki coupling (aryl/alkyl linker). The C7-Cl can remain as a steric blocker or be used to tune solubility.

Kinase Inhibitor Design

Isoindolinones mimic the adenosine ring of ATP.

-

SAR Insight: Substitution at C4 projects groups into the solvent-exposed region or the hinge binder region depending on the binding mode. The 7-chloro substituent often occupies a hydrophobic pocket, increasing potency and metabolic stability.

References

-

Chemical Identity & CAS: this compound Product Page. BLD Pharm. Link

-

Synthetic Methodology (General Isoindolinone): Synthesis of substituted isoindolin-1-ones via bromination/cyclization. ChemicalBook Technical Data. Link

-

Reactivity Profile (Halogen Selectivity): Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Link

-

Scaffold Utility: Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, Elsevier. Link

-

Precursor Availability: 3-Bromo-2-methylbenzoic acid derivatives. Sigma-Aldrich. Link

Strategic Handling and Safety Protocol: 4-Bromo-7-chloroisoindolin-1-one

Executive Summary & Compound Profile

4-Bromo-7-chloroisoindolin-1-one is a specialized heterocyclic building block, primarily utilized in the synthesis of Cereblon (CRBN) E3 ligase modulators and PROTAC® linkers .

While commercial Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315/H319/H335) due to a lack of specific toxicological data, this guide applies the Precautionary Principle . Due to its structural homology with the phthalimide class (including thalidomide and lenalidomide), this compound must be treated as a suspected reproductive toxin and a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive data proves otherwise.

| Chemical Attribute | Specification |

| CAS Number | 1427404-26-9 (Representative) |

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 246.49 g/mol |

| Physical State | Off-white to pale brown solid |

| Solubility Profile | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH/DCM; Insoluble in Water.[1][2] |

| Predicted Hazard Class | OEB 3 or 4 (Occupational Exposure Band) - Potential Teratogen/Sensitizer. |

Hazard Identification: The SAR-Based Risk Assessment

Why we deviate from the generic MSDS: Standard vendor SDSs rely on available data. For novel intermediates, this data is often non-existent. As researchers, we must use Structure-Activity Relationship (SAR) logic. The isoindolinone core is the pharmacophore responsible for the teratogenic effects of immunomodulatory imide drugs (IMiDs).

Critical Hazards

-

Reproductive Toxicity (Suspected): The 4-amino-isoindolinone scaffold is linked to Cereblon binding, which triggers the degradation of transcription factors (e.g., SALL4) essential for limb development. Even with halogen substitutions, the risk of fetal harm remains plausible.

-

Respiratory Sensitization: Halogenated heterocycles can act as haptens, binding to proteins in the respiratory tract and causing irreversible sensitization.

-

Skin Absorption: The lipophilic nature of the compound (predicted LogP ~2-3) suggests potential for transdermal uptake.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision logic for upgrading the safety protocols beyond the standard MSDS.

Figure 1: SAR-based risk escalation logic. The structural similarity to known teratogens mandates high-containment handling despite generic vendor labeling.

Engineering Controls & Containment

Do not handle this compound on an open bench. The primary goal is Zero Inhalation and Zero Skin Contact .

Handling Solids (Weighing & Transfer)

-

Primary Barrier: Powder handling must be performed in a HEPA-filtered Balance Enclosure or a Glove Box operating under negative pressure.

-

Static Control: Use an ionizing bar inside the enclosure. Halogenated isoindolinones are often static-prone, leading to "flying dust" during transfer.

-

Technique: Use the "Wet Transfer" method. Weigh the solid into a tared vial inside the enclosure, add the reaction solvent (e.g., DMSO or DMF) immediately to dissolve the solid before removing it from the enclosure.

Reaction Processing

-

Venting: All reaction vessels must be vented through a scrubber or directly into the fume hood exhaust, never into the lab atmosphere.

-

Rotary Evaporation: When stripping solvents, the rotavap exhaust must be cold-trapped and vented into the hood. Do not use open water aspirators which can aerosolize the compound.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 3/4 compounds.

| Zone/Activity | Respiratory Protection | Dermal Protection | Eye Protection |

| Solid Handling (Enclosure) | N95/P3 Mask (as backup to enclosure) | Double Nitrile Gloves (Outer glove > 5 mil). Tyvek Sleeves. | Safety Goggles (ANSI Z87.1) |

| Solution Handling (Fume Hood) | Surgical Mask (minimum) | Single Nitrile Gloves (Change immediately upon splash). | Safety Glasses with Side Shields |

| Spill Cleanup (Solid) | PAPR (Powered Air Purifying Respirator) or Full-Face Elastomeric Mask with P100 cartridges. | Chemotape or Laminate gloves (e.g., Silver Shield). Tyvek Suit. | Integrated into Respirator |

Decontamination & Waste Management

Chemical Decontamination Protocol

Isoindolinones are stable amides. Simple water washing is insufficient.

-

Solubilization: Wipe surfaces first with DMSO or Acetone to lift the organic residue.

-

Destruction: Treat contaminated wipes/glassware with a 10% Bleach (Sodium Hypochlorite) solution or 1M NaOH . Base hydrolysis will open the lactam ring, increasing water solubility and altering the pharmacophore, though it may not fully eliminate toxicity immediately.

-

Verification: If available, use a UV lamp (254 nm) to check for fluorescence (many isoindolinones are fluorescent) to verify cleaning, or perform a swab test analyzed by LC-MS.

Waste Disposal

-

Solid Waste: Segregate as "High Potency Cytotoxic/Teratogenic Waste." Must be incinerated at >1000°C.

-

Liquid Waste: Do not mix with general organic waste if possible. Label clearly: "Contains Halogenated Isoindolinone - Potential Teratogen."

Emergency Response Workflow

In the event of exposure, immediate action is required.[3][4][5] This workflow prioritizes decontamination over administrative reporting.

Figure 2: Immediate response logic for exposure events. Note the instruction NOT to scrub skin, which increases absorption.

References

-

Sigma-Aldrich. Product Specification: this compound. Retrieved from (Accessed Oct 2023).

- Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 21, 803–809.

-

Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." .

- SafeBridge Consultants. "Occupational Health Categorization and Handling of High Potency APIs.

-

PubChem. Compound Summary: this compound.[6] .

Disclaimer: This guide is for informational purposes only and does not constitute legal or medical advice. Users must conduct their own local risk assessment.

Sources

A Technical Guide to the Chemical Identifiers and Properties of 4-Bromo-7-chloroisoindolin-1-one

Executive Summary: In the landscape of modern drug discovery and chemical biology, the unambiguous identification and representation of molecular structures are paramount. This guide provides an in-depth analysis of 4-Bromo-7-chloroisoindolin-1-one, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. We will dissect its standard chemical identifiers, the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI), providing a foundational understanding for researchers. Furthermore, this document explores the compound's physicochemical properties, a plausible synthetic pathway, and its strategic applications in the development of novel therapeutics, grounded in the established utility of the isoindolinone scaffold.

The Critical Role of Molecular Identifiers in Chemical Research

Effective data management, database searching, and computational modeling in chemistry hinge on our ability to convert complex three-dimensional molecular structures into machine-readable text strings. Two standards have become indispensable:

-

SMILES (Simplified Molecular Input Line Entry System): A line notation that represents a chemical structure using short ASCII strings. Its primary advantages are human readability and ease of use in a wide array of cheminformatics software.

-

InChI (International Chemical Identifier): A more recent and rigorous standard developed by IUPAC. The InChI algorithm generates a unique, canonical identifier for any given molecule, presented in a layered format that describes atomic connectivity, tautomeric information, stereochemistry, and isotopic composition. This ensures a consistent and verifiable digital representation, crucial for large-scale database integrity. The InChI is complemented by the InChIKey , a fixed-length (27-character) hash, which is ideal for indexing and web-based searches.

This compound: Core Identifiers and Properties

This compound is a substituted isoindolinone, a heterocyclic motif of significant interest in pharmaceutical development. Its precise structure and properties are cataloged by the following identifiers and data points.

Chemical Structure

The structural formula of this compound reveals a bicyclic system comprising a benzene ring fused to a γ-lactam ring, with bromine and chlorine substituents on the aromatic portion.

Caption: 2D Chemical Structure of this compound.

Key Identification and Physicochemical Data

The essential data for identifying and handling this compound are summarized below.

| Identifier/Property | Value | Source |

| IUPAC Name | 4-bromo-7-chloro-2,3-dihydroisoindol-1-one | PubChem[1] |

| CAS Number | 1427404-26-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₅BrClNO | PubChem[1] |

| Molecular Weight | 246.49 g/mol | Sigma-Aldrich[2] |

| Physical Form | Off-white to brown powder | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[2] |

| Storage | Store at room temperature, sealed in a dry environment | Sigma-Aldrich, Dingxiangtong[2][3] |

Standardized Chemical Notations

| Identifier | String | Source |

| SMILES | C1C2=C(C=CC(=C2C(=O)N1)Cl)Br | PubChem[1] |

| InChI | InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | PubChem, Sigma-Aldrich[1][2] |

| InChIKey | PSPOVIJWZMWMLT-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1][2] |

Dissecting the Identifiers for this compound

A deeper understanding of these notations reveals the precision with which they encode the molecular structure.

Analysis of the SMILES String

The SMILES string C1C2=C(C=CC(=C2C(=O)N1)Cl)Br can be interpreted as follows:

-

C1...N1: Defines the atoms of the five-membered lactam ring, with the number 1 indicating the start and end of the ring closure.

-

C2=C...C=C2: Describes the six-membered aromatic ring, with the number 2 marking the fusion points with the lactam ring.

-

C(=O): Represents the carbonyl group (a carbon double-bonded to an oxygen).

-

(=C...Cl)Br: Indicates the positions of the chlorine and bromine atoms attached to the aromatic ring.

Analysis of the InChI String

The InChI string InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) is composed of distinct layers, each providing specific information:

-

1S/: Indicates this is a Standard InChI.

-

C8H5BrClNO/: The molecular formula.

-

c9-5-1-2-6(10)7-4(5)3-11-8(7)12/: The connectivity layer. It details which atoms are connected, with atoms numbered sequentially (1-8 for carbons, 9 for Br, 10 for Cl, 11 for N, 12 for O). For example, 9-5 means the bromine (atom 9) is connected to carbon 5.

-

h1-2H,3H2,(H,11,12)/: The hydrogen layer. It specifies the locations of hydrogen atoms. 1-2H means carbons 1 and 2 each have one hydrogen, 3H2 means carbon 3 has two hydrogens, and (H,11,12) indicates one mobile hydrogen is shared between the nitrogen (11) and oxygen (12), representing the lactam tautomerism.

Synthesis and Application in Drug Development

While specific peer-reviewed synthesis protocols for this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles for related isoindolinones.[4]

Proposed Synthetic Workflow

A common approach involves the functionalization and subsequent cyclization of a substituted benzoic acid or phthalide derivative. The workflow below illustrates a representative pathway.

Caption: A plausible multi-step synthetic workflow for isoindolinone derivatives.

Representative Experimental Protocol

The synthesis of isoindolinones often begins with a substituted benzoic acid. The following is an adapted, conceptual protocol based on similar transformations[4][5]:

-

Acid Chloride Formation: A suspension of the starting material, 3-bromo-6-chloro-2-methylbenzoic acid, in thionyl chloride is heated to reflux to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

-

Amidation: The crude acid chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of aqueous ammonia is added dropwise. The reaction is stirred until completion, followed by an aqueous workup to isolate the crude benzamide intermediate.

-

Cyclization: The isolated benzamide is subjected to conditions that facilitate intramolecular cyclization. This can often be achieved by heating with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF to yield this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

Structural Confirmation: The identity and purity of the synthesized compound would be rigorously confirmed by techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Strategic Value in Medicinal Chemistry

The this compound molecule is a valuable scaffold for drug discovery for several reasons:

-

Privileged Scaffold: The isoindolinone core is present in numerous biologically active compounds and approved drugs, indicating favorable pharmacokinetic properties.[6] For instance, the related 4-bromoisoindolin-1-one is a key intermediate in the synthesis of the HCV protease inhibitor Vaniprevir.[4]

-

Dual Halogenation: The presence of both a bromine and a chlorine atom provides two distinct synthetic handles. These halogens can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the rapid generation of a diverse library of analogues, which is a cornerstone of structure-activity relationship (SAR) studies.

-

Intermediate for Targeted Therapies: Isomers and related structures are known intermediates for kinase inhibitors, which are crucial in oncology and immunology research.[7] The ability to modify the scaffold at the 4- and 7-positions allows for fine-tuning of interactions with target proteins to optimize potency and selectivity.

Conclusion

This compound, while a specific chemical entity, exemplifies the broader principles of modern chemical science. Its structure is precisely defined by machine-readable identifiers like InChI and SMILES, which are essential for global scientific communication and data exchange. As a dual-halogenated derivative of a privileged isoindolinone scaffold, it represents a strategically important building block for medicinal chemists. The synthetic versatility offered by its halogen substituents makes it a powerful tool for developing compound libraries aimed at discovering next-generation therapeutics, particularly in areas such as oncology and virology.

References

-

PubChem. this compound (C8H5BrClNO). National Center for Biotechnology Information. [Link]

-

Chem-Space. 7-Bromo-4-chloroisoindolin-1-one. Chem-Space. [Link]

-

PubChem. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - this compound (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 1427404-26-9 [sigmaaldrich.com]

- 3. m.biomart.cn [m.biomart.cn]

- 4. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]

Methodological & Application

Application Note: 4-Bromo-7-chloroisoindolin-1-one as a Synthetic Intermediate

This guide details the technical profile, synthesis, and application of 4-Bromo-7-chloroisoindolin-1-one (CAS 1427404-26-9), a high-value scaffold in medicinal chemistry.

Executive Summary

This compound is a bifunctional pharmacophore building block. Its structural significance lies in its relationship to immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide .

-

The "Warhead" Potential: The 4-bromo substituent serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amino groups (mimicking the 4-amino group of Lenalidomide).

-

The "Stealth" Modulator: The 7-chloro substituent provides metabolic stability and fills hydrophobic pockets in target proteins (e.g., Cereblon or Kinases) without interfering with the primary coupling chemistry at the 4-position.

-

Primary Applications: Synthesis of Cereblon (CRBN) E3 ligase ligands for PROTACs , HPK1 antagonists, and next-generation anti-cancer agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1427404-26-9 |

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 246.49 g/mol |

| Physical State | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH |

| Storage | Sealed, Dry, Room Temperature (Hygroscopic) |

| Key Functionality | Orthogonal halogen reactivity (Br > Cl); Acidic Lactam NH |

Synthesis Protocol: The "Methyl Benzoate" Route

Note: While commercially available, in-house preparation allows for scale-up and derivative tracking. This protocol is derived from standard isoindolinone construction methodologies adapted for this substitution pattern.

Retrosynthetic Logic

The most robust route involves the cyclization of a 2-(bromomethyl)benzoate derivative.

-

Precursor: Methyl 3-bromo-6-chloro-2-methylbenzoate.

-

Mechanism: Radical bromination of the benzylic methyl group followed by ammonolysis/cyclization.

Step-by-Step Methodology

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

-

Charge a reaction vessel with Methyl 3-bromo-6-chloro-2-methylbenzoate (1.0 eq) and CCl₄ or Trifluorotoluene (0.1 M concentration).

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).

-

Reflux the mixture (approx. 80°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material and formation of the mono-bromo species (Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate).

-

Critical Control Point: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry and reaction time.

-

-

Cool to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate to yield the crude benzylic bromide.

Step 2: Cyclization to Isoindolinone

-

Dissolve the crude residue from Step 1 in THF (0.2 M).

-

Cool the solution to 0°C.

-

Add 7N Ammonia in Methanol (5.0 eq) or aqueous NH₄OH (excess) dropwise.

-

Warm to room temperature and stir for 12–16 hours. The amine attacks the ester to form the amide, then displaces the benzylic bromide to close the ring.

-

Workup: Concentrate the solvent. Triturate the solid residue with water to remove ammonium salts. Filter and wash with cold diethyl ether to obtain This compound .

Functionalization & Application Protocols

This intermediate allows for Orthogonal Functionalization . The 4-Br is significantly more reactive towards Pd-oxidative addition than the 7-Cl.

Workflow A: Synthesis of 4-Amino Derivatives (Lenalidomide Analogs)

Target: Converting the 4-Br to a 4-NH₂ or 4-NHR group.

-

Reagents: this compound (1.0 eq), Primary Amine or Ammonia equivalent (e.g., Benzophenone imine), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: Heat at 100°C under Argon for 12 hours.

-

Cleavage (if using Benzophenone imine): Treat with 1N HCl/THF to release the free amine.

-

Result: 4-Amino-7-chloroisoindolin-1-one (Key precursor for glutarimide coupling).

Workflow B: N-Alkylation for PROTAC Linker Attachment

Target: Attaching the scaffold to a linker via the Lactam Nitrogen.

-

Reagents: this compound (1.0 eq), Linker-Halide (e.g., Boc-amino-alkyl-bromide), NaH (60% dispersion, 1.2 eq).

-

Solvent: DMF (0°C to RT).

-

Protocol:

-

Dissolve scaffold in DMF and cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas indicates deprotonation. Stir 30 min.

-

Add Linker-Halide slowly.

-

Warm to RT and stir 4 hours.

-

-

Note: The 7-chloro group exerts a steric and electronic influence that may slow down N-alkylation compared to the non-chlorinated analog; heating to 50°C may be required.

Visualized Pathways (Graphviz)

Figure 1: Synthesis and Reactivity Map

Caption: Logical flow from precursor selection to divergent downstream functionalization of the 4-Br and N-H sites.

Figure 2: PROTAC Design Logic

Caption: Structural integration of the scaffold into a Cereblon-targeting chimera.

References

-

BLD Pharm. Product Analysis: this compound (CAS 1427404-26-9). Retrieved from

-

Sigma-Aldrich. Safety and Physical Data for Isoindolinone Derivatives. Retrieved from

-

Google Patents. WO2023015199A1 - HPK1 Antagonists and Uses Thereof. (Demonstrates use of this compound as Intermediate 3.5). Retrieved from

-

ChemicalBook. Synthesis Routes for 4-Bromoisoindolin-1-one derivatives. Retrieved from

-

National Institutes of Health (PubMed). Structure-Activity Relationships of Isoindolinone-based Cereblon Ligands. (General context for scaffold utility). Retrieved from

Strategic Utilization of 4-Bromo-7-chloroisoindolin-1-one in Kinase Inhibitor Design

Application Note & Technical Guide | Version 2.0

Executive Summary

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to mimic the adenosine moiety of ATP in kinase inhibitors. 4-Bromo-7-chloroisoindolin-1-one (CAS 1427404-26-9) represents a high-value intermediate due to its unique halogen substitution pattern.

The core utility of this compound lies in the orthogonal reactivity of the bromine (C4) and chlorine (C7) substituents. This electronic differentiation allows researchers to perform sequential, regioselective cross-coupling reactions—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries around the kinase hinge-binding region without the need for protecting groups.

This guide details the chemical handling, sequential functionalization protocols, and downstream biochemical evaluation of kinase inhibitors derived from this scaffold.

Chemical Properties & Handling[1][2]

| Property | Specification | Critical Note |

| CAS Number | 1427404-26-9 | Verify batch identity via NMR/LCMS before use. |

| Molecular Weight | 246.49 g/mol | -- |

| Appearance | Off-white to pale brown solid | Darkening indicates oxidation; store under inert gas. |

| Solubility | DMSO (>50 mM), DMF, THF | Poor solubility in water/ether. |

| Stability | Stable at RT; Hygroscopic | Store desiccated at 4°C. |

| Safety | Irritant (H315, H319, H335) | Wear nitrile gloves and work in a fume hood. |

Synthetic Utility: The "Orthogonal Halogen" Strategy

Mechanistic Insight

The this compound scaffold acts as a hinge-binding template. The lactam (NH-C=O) motif typically forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).

Why this specific isomer?

-

C4-Bromine: Highly reactive toward Pd(0) oxidative addition. It allows for the introduction of the "tail" moiety that extends into the solvent-exposed region or the ribose pocket under mild conditions.

-

C7-Chlorine: significantly less reactive. It remains intact during C4-functionalization, serving as a latent handle for late-stage modification (e.g., introducing solubilizing groups or targeting the back-pocket) using specialized ligands.

Visualization of Synthetic Logic

Caption: Sequential functionalization strategy exploiting the reactivity difference between aryl bromide and aryl chloride.

Experimental Protocol: Sequential Library Synthesis

Objective: To synthesize a library of CDK/PKA inhibitors by first diversifying the C4 position, followed by C7 amination.

Step 1: C4-Selective Suzuki-Miyaura Coupling

This step targets the solvent front/ribose pocket.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (

) (1.1 equiv) -

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Charge a microwave vial with the isoindolinone, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed Dioxane and aqueous base.

-

Heat to 80°C for 4–6 hours (oil bath) or 100°C for 30 min (microwave). Note: Keep temperature <100°C to prevent premature C7-Cl activation.

-

Monitor by LCMS. The bromide should be fully consumed; the chloride should remain >95% intact.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: C7-Buchwald-Hartwig Amination

This step introduces solubilizing groups (e.g., piperazines, morpholines).

Reagents:

-

C4-substituted Intermediate (from Step 1) (1.0 equiv)

-

Amine (

) (1.5 equiv) -

Catalyst: XPhos Pd G2 or RuPhos Pd G2 (5-10 mol%) — Critical for activating the unreactive aryl chloride.

-

Base:

(3.0 equiv) or LiHMDS (for weaker nucleophiles) -

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

-

In a glovebox or under strict Argon flow, combine the intermediate, amine, base, and precatalyst.

-

Add anhydrous solvent.

-

Heat to 100–110°C for 12–16 hours .

-

Monitor by LCMS.

-

Workup: Filter through Celite to remove Pd residues. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Evaluation: Kinase Assay Protocol

Once the library is synthesized, compounds must be evaluated for potency (

Recommended Platform: ADP-Glo™ Kinase Assay (Promega) Rationale: This is a homogeneous, luminescent assay that measures ADP formation, making it universal for any kinase (PKA, CDK, PI3K) without requiring radioisotopes.

Assay Workflow Diagram

Caption: ADP-Glo workflow for evaluating isoindolinone inhibitors.

Detailed Protocol

-

Compound Preparation:

-

Prepare 10 mM stocks of inhibitors in 100% DMSO.

-

Perform 3-fold serial dilutions in DMSO (10-point curve).

-

Dilute 1:25 into 1X Kinase Buffer to create 4X working stocks (4% DMSO).

-

-

Kinase Reaction (384-well plate):

-

Add 2.5 µL of Kinase (e.g., CDK7/CycH, 2 ng/well).

-

Add 2.5 µL of Inhibitor (from 4X stock). Incubate 10 min at RT (allows "Type I" binding equilibration).

-

Add 5.0 µL of Substrate/ATP Mix (ATP concentration should be at

for the specific kinase). -

Incubate for 60 minutes at Room Temperature.

-

-

Detection:

-

Add 10 µL of ADP-Glo Reagent . Incubate 40 min (stops kinase, depletes remaining ATP).

-

Add 20 µL of Kinase Detection Reagent . Incubate 30 min (converts ADP to light).

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

-

Data Analysis:

-

Normalize RLU (Relative Light Units) to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

.

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 (Suzuki) | C7-Cl competing for Pd | Lower reaction temp to 80°C; ensure Pd(PPh3)4 is fresh (yellow, not black). |

| Incomplete C7 Amination | Oxidative addition to Aryl-Cl is slow | Switch to XPhos or BrettPhos Pd G3 precatalysts. Increase temp to 110°C. |

| High Assay Background | Compound fluorescence/quenching | Isoindolinones can be fluorescent. Use ADP-Glo (luminescence) rather than FRET to avoid interference. |

| Poor Solubility | Flat aromatic scaffold | Introduce |

References

-

Isoindolinones as Kinase Inhibitors

-

Sequential Cross-Coupling Methodology

-

Kinase Hinge Binding Fragments

-

Assay Technology

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

-

Sources

- 1. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Experimental procedure for gram-scale synthesis of 4-Bromo-7-chloroisoindolin-1-one

Application Note: Scalable Synthesis of 4-Bromo-7-chloroisoindolin-1-one

Executive Summary

This guide details a robust, gram-scale protocol for the synthesis of This compound (CAS: 1427404-26-9). This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of Cereblon (CRBN) modulators and kinase inhibitors where precise 4,7-halogen substitution patterns are required to tune steric and electronic properties.[1][2]

The protocol utilizes a regioselective radical bromination-cyclization sequence starting from methyl 2-methyl-3-bromo-6-chlorobenzoate. Unlike phthalimide reduction routes, which often suffer from poor regioselectivity when asymmetric halogens are present, this pathway "locks" the position of the methylene group, ensuring the exclusive formation of the 4-bromo-7-chloro isomer.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure high regiochemical fidelity. The core strategy relies on the Wohl-Ziegler bromination of the benzylic methyl group, followed by a one-pot nucleophilic substitution/intramolecular amidation.[2]

-

Precursor: Methyl 2-(bromomethyl)-3-bromo-6-chlorobenzoate

-

Starting Material: Methyl 2-methyl-3-bromo-6-chlorobenzoate

Rationale for Route Selection:

-

Regiocontrol: The starting benzoate pre-defines the carbon skeleton.[2] The methyl group at position 2 becomes the methylene spacer (C3 of the isoindolinone), placing the adjacent bromine at C4 and the chlorine (adjacent to the carbonyl) at C7.[2]

-

Scalability: The reaction sequence avoids heavy metal reductions (e.g., Sn/HCl) and uses standard industrial solvents (Chlorobenzene, Methanol).[1][2]

-

Purification: The product typically precipitates from the cyclization mixture, minimizing the need for chromatography on a gram scale.[2]

Experimental Workflow (Visualization)

Figure 1: Two-step regioselective synthesis pathway ensuring 4,7-substitution fidelity.

Detailed Experimental Protocol

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position.[2] Reaction: Methyl 2-methyl-3-bromo-6-chlorobenzoate + NBS → Methyl 2-(bromomethyl)-3-bromo-6-chlorobenzoate

Materials:

-

Methyl 2-methyl-3-bromo-6-chlorobenzoate (10.0 g, 38.0 mmol)

-

N-Bromosuccinimide (NBS) (7.44 g, 41.8 mmol, 1.1 equiv)[2]

-

AIBN (Azobisisobutyronitrile) (0.31 g, 1.9 mmol, 0.05 equiv)[2]

-

Chlorobenzene (PhCl) (100 mL, 10 vol) – Chosen for higher boiling point and safety profile compared to CCl4.[1][2]

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add the benzoate starting material and chlorobenzene. Stir until dissolved.

-

Initiation: Add NBS and AIBN. Degas the solution by bubbling nitrogen for 5 minutes.

-

Reaction: Heat the mixture to 85°C (internal temperature). The reaction is typically exothermic; monitor closely.[2]

-

Monitoring: Stir at 85°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

-

Workup: Cool the mixture to room temperature (RT). Filter off the precipitated succinimide byproduct.[2][5]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide as a yellow oil or semi-solid.

-

Note: The benzyl bromide intermediate is a lachrymator.[2] Handle in a fume hood. Proceed immediately to Step 2 to avoid degradation.

-

Step 2: Cyclization (One-Pot Amination/Amidation)

Objective: Formation of the lactam ring.[2] Reaction: Methyl 2-(bromomethyl)-3-bromo-6-chlorobenzoate + NH3 → this compound

Materials:

-

Crude Benzyl Bromide intermediate (from Step 1)[2]

-

7N Ammonia in Methanol (NH3/MeOH) (55 mL, ~10 equiv)

-

Tetrahydrofuran (THF) (30 mL) – Optional co-solvent for solubility.[1][2]

Procedure:

-

Dissolution: Dissolve the crude intermediate in THF (30 mL) and cool to 0°C in an ice bath.

-

Addition: Add the 7N NH3/MeOH solution dropwise over 20 minutes, maintaining the internal temperature below 10°C.

-

Cyclization: Allow the reaction to warm to RT and stir for 12–16 hours. A white to off-white precipitate should form.

-

Quench: Concentrate the mixture to approx. 1/3 volume. Dilute with water (50 mL) and stir for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with water (2 x 20 mL) and cold methanol (1 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Results & Data Analysis

Table 1: Representative Process Data (10g Scale)

| Parameter | Specification/Result | Notes |

| Isolated Yield | 6.8 g (72% over 2 steps) | High yield indicates efficient cyclization. |

| Appearance | Off-white powder | Darkening indicates residual succinimide or oxidation. |

| Purity (HPLC) | >98.5% (a/a) | Major impurity: Unreacted starting material (<0.5%).[1] |

| 1H NMR (DMSO-d6) | δ 8.75 (br s, 1H, NH), 7.80 (d, 1H), 7.65 (d, 1H), 4.35 (s, 2H) | Distinct singlet at 4.35 ppm confirms the lactam CH2.[1][2] |

| Melting Point | 245–248°C | Sharp range indicates high purity.[2] |

Key Mechanistic Insight: The success of this protocol relies on the "Endo-Trig" cyclization .[2] The ammonia first displaces the benzylic bromide to form a primary amine.[2] This amine then attacks the adjacent methyl ester intramolecularly.[2] The presence of the electron-withdrawing chlorine at position 6 (ortho to the ester) activates the carbonyl, facilitating the ring closure under mild conditions compared to unsubstituted benzoates.[2]

Safety & Troubleshooting

-

Lachrymator Warning: The benzyl bromide intermediate (Step 1 product) is a potent eye and respiratory irritant.[1][2] All transfers must occur in a functioning fume hood.

-

Thermal Runaway: The radical bromination is exothermic.[2] On scales >50g, add NBS in portions to control the exotherm.

-

Impurity Control: If the product is colored (brown/yellow), it can be recrystallized from Ethanol/Water (9:1).[1][2]

References

- Synthesis of 4-substituted isoindolinones: Source: ChemicalBook. (2023). "Chemical synthesis of 4-bromoisoindolin-1-one."

-

General Isoindolinone Methodologies

- Source: Organic Chemistry Portal. "Synthesis of isoindolinones."

-

URL:[Link]

-

Radical Bromination Protocols (Wohl-Ziegler)

- Source: Organic Syntheses. "3-Bromophthalide.

-

URL:[Link]

-

Product Characterization Data

Sources

Troubleshooting & Optimization

Improving the yield of 4-Bromo-7-chloroisoindolin-1-one synthesis

Technical Support Center: 4-Bromo-7-chloroisoindolin-1-one Synthesis

Ticket ID: #ISO-47-BRCL-OPT Subject: Yield Optimization & Troubleshooting Guide for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

The synthesis of This compound (CAS: 1427404-26-9) presents a unique set of challenges due to the steric crowding of the halogen substituents and the electronic deactivation of the aromatic ring. While this scaffold is a critical intermediate for kinase inhibitors (e.g., PKA inhibitors like H-89 analogs) and antiviral agents (e.g., Vaniprevir), standard protocols often suffer from low yields (<40%) due to competitive hydrolysis and polymerization.

This guide outlines the "Bromomethyl Benzoate Cyclization" route, which is the industry standard for high-purity isolation, and provides a decision-matrix for troubleshooting yield losses.

Standardized Protocol (The "Golden Route")

We recommend the Two-Step Radical Bromination / Cyclization sequence over the Phthalimide Reduction route. The reduction route often leads to over-reduced isoindoline byproducts difficult to separate from the target lactam.

Step 1: Benzylic Bromination

Precursor: Methyl 3-bromo-6-chloro-2-methylbenzoate Reagents: N-Bromosuccinimide (NBS), AIBN (or BPO), Trifluorotoluene (Green alternative to CCl4).

Step 2: One-Pot Cyclization

Intermediate: Methyl 3-bromo-6-chloro-2-(bromomethyl)benzoate Reagents: 7N Ammonia in Methanol (NH3/MeOH).

Figure 1: Optimized synthetic workflow for this compound avoiding phthalimide reduction.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Step 1 (Bromination) Failures

Q1: The reaction stalls at 50% conversion, but adding more NBS leads to impurities. Why? Diagnosis: You are likely encountering Initiator Burnout or Gem-Dibromination .

-

The Science: AIBN has a half-life of ~1 hour at 80°C. If the reaction runs longer without fresh radicals, it stalls. However, adding excess NBS promotes bromination at the same carbon twice (gem-dibromide), which is a dead-end byproduct.

-

Solution:

-

Add AIBN in portions (25% at T=0, 25% every hour).

-

Do not exceed 1.1 equivalents of NBS.

-

Switch to a photochemical initiation (LED 450nm) if thermal initiation is inconsistent.

-

Q2: My intermediate is a sticky oil that won't crystallize. Can I proceed? Diagnosis: Residual Succinimide .

-

The Science: Succinimide (byproduct) is slightly soluble in organic solvents and acts as a "gum," preventing crystallization. It also quenches the ammonia in Step 2.

-

Solution: Wash the organic layer with warm water (40°C) twice before drying. The intermediate should be a solid. If it remains an oil, use it directly in Step 2 (telescoping) to avoid degradation, but account for the mass difference.

Category B: Step 2 (Cyclization) Failures

Q3: I see a major byproduct with Mass M+15. What is it? Diagnosis: Methyl Ester Hydrolysis (Formation of the carboxylic acid) or Amide formation without cyclization .

-

The Science: If water is present, the highly reactive benzyl bromide hydrolyzes to the alcohol, or the ester hydrolyzes to the acid. The M+15 shift often indicates a Methyl ether (methanol attack on bromide) if using MeOH solvent.

-

Solution:

-

Ensure the NH3/MeOH solution is anhydrous .

-

Temperature Control: Add the amine at 0°C . The cyclization is exothermic. High heat promotes intermolecular polymerization rather than intramolecular cyclization.

-

Q4: Yield is <30%. Where did the mass go? Diagnosis: Oligomerization .

-

The Science: The benzyl bromide intermediate is an alkylating agent.[1] If the ammonia concentration is too low, the product (secondary amine) competes with ammonia to attack another molecule of starting material, forming dimers.

-

Solution: Maintain a high concentration of Ammonia (>5 equivalents ) relative to the substrate. This ensures the kinetics favor the primary amine formation over dimerization.

Critical Process Parameters (CPP) Data

| Parameter | Recommended Range | Impact of Deviation |

| Solvent (Step 1) | PhCF3 (Trifluorotoluene) or CCl4 | PhCF3 is greener; Acetonitrile fails (radical quenching). |

| NBS Equivalents | 1.05 - 1.10 eq | >1.1 eq leads to gem-dibromide (inseparable). |

| Ammonia Eq. | 5.0 - 10.0 eq | <5.0 eq leads to dimerization (Wurtz-type coupling). |

| Cyclization Temp | 0°C | >40°C increases hydrolysis and polymerization. |

| Reaction Time | 2 - 4 Hours | >12 Hours allows product oxidation (hydroxy-isoindolinone). |

Diagnostic Logic Tree

Use this flow to identify the root cause of low yields.

Figure 2: Decision matrix for diagnosing yield loss in isoindolinone synthesis.

References

-

General Synthesis of Isoindolinones via Bromination: Title: Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization.[2] Source: National Institutes of Health (PubMed) / J. Org. Chem. URL:[Link]

-

Palladium-Catalyzed Alternatives (For comparison): Title: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones.[3] Source: Organic Chemistry Portal / Synlett. URL:[Link]

-

Compound Data & Applications: Title: this compound Structure and Properties.[4] Source: PubChem / University of Luxembourg.[4] URL:[Link]

Sources

- 1. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]

- 2. Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]

- 4. PubChemLite - this compound (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-Bromo-7-chloroisoindolin-1-one

Welcome to the technical support center for the functionalization of 4-bromo-7-chloroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and the anti-HIV drug Lenacapavir, mastering its functionalization is crucial.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions on this di-halogenated scaffold.

The core of functionalizing this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[4][5][6][7] This chemoselectivity allows for the selective functionalization at the C4 position (bromine-bearing) while leaving the C7 position (chlorine-bearing) intact for subsequent transformations. This guide is structured to address common challenges and questions related to this selective functionalization.

General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues that can arise during Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions with this compound.

dot

Caption: A workflow for the selective functionalization of this compound.

Suzuki Coupling FAQs

Q4: I am getting low yields in my Suzuki coupling. What parameters should I screen to optimize the reaction?

A: The Suzuki reaction is highly dependent on the interplay of several components. A systematic screening approach is often necessary. [8][9]

| Parameter | Options & Considerations | Rationale |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective but can be sensitive. Pd(OAc)₂/Pd₂(dba)₃ require a ligand. PdCl₂(dppf) is a robust pre-catalyst. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | For less reactive partners, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The base activates the boronic acid for transmetalation. [10]Carbonates are generally mild and effective. Phosphates can be useful for challenging couplings. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A polar aprotic solvent is often used. The addition of water can sometimes be beneficial by helping to dissolve the base and facilitate the formation of the active boronate species. |

| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rate but may also lead to side reactions like protodeboronation. |

Q5: My boronic acid seems to be decomposing during the reaction. What can I do?

A: As mentioned earlier, protodeboronation is a common issue. [6]Besides optimizing temperature and using anhydrous conditions, consider the following:

-

Use a Boronic Ester: Neopentyl glycol or pinacol esters of boronic acids are often more stable to the reaction conditions and less prone to decomposition. They can be used directly in the coupling reaction.

-

Use Potassium Aryltrifluoroborate Salts: These salts are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid in situ under the basic reaction conditions, which can minimize decomposition. [6]* Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boron reagent can help to drive the reaction to completion, even if some decomposition occurs.

Buchwald-Hartwig Amination FAQs

Q6: My Buchwald-Hartwig amination is sluggish. How can I improve the reaction rate and yield?

A: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. [11][12][13]

| Parameter | Options & Considerations | Rationale |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | BINAP, Xantphos, SPhos, RuPhos, BrettPhos | The choice of ligand is critical and depends on the amine. For primary amines, bulky biaryl phosphine ligands like BrettPhos are often required to prevent side reactions. [12]For secondary amines, ligands like Xantphos or BINAP can be effective. [13][14] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required to deprotonate the amine or the intermediate palladium-amine complex. NaOtBu is the most common choice. Weaker bases like Cs₂CO₃ may be used for more acidic amines or sensitive substrates. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is a very common and effective solvent for these reactions. |

Q7: I am trying to couple a primary amine and am observing bis-arylation or other side products. How can I improve the selectivity for mono-arylation?

A: The mono-arylated product can sometimes be more reactive than the starting primary amine, leading to the formation of a diarylamine.

-

Use Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos) can create a crowded environment around the palladium center, which disfavors the coupling of the bulkier secondary amine product. [12]* Control Stoichiometry: Using a larger excess of the primary amine can sometimes help, but this is not always effective and can make purification more difficult.

-

Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.

Sonogashira Coupling FAQs

Q8: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser product). What is the likely cause?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically caused by oxygen and/or an excess of the copper co-catalyst. [7]

-

Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere. Degas all solvents thoroughly.

-

Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. [15][16][17]These reactions often require a slightly different catalyst system (e.g., a palladium catalyst with a phosphine ligand and an amine base like pyrrolidine or Et₃N).

-

Minimize Copper(I) Co-catalyst: If using the traditional protocol, use the minimum amount of CuI necessary (typically 1-5 mol%). Ensure the CuI is of high purity.

Q9: What are the key components of a successful Sonogashira coupling on this substrate?

A: A typical Sonogashira coupling involves a palladium catalyst, often a copper(I) co-catalyst, and an amine base.

| Parameter | Options & Considerations | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most common and reliable catalysts for Sonogashira couplings. [7][18] |

| Copper(I) Co-catalyst | CuI | The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. [7]As noted, this can be omitted in copper-free protocols. |

| Base | Et₃N, i-Pr₂NH, Piperidine, Pyrrolidine | The amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction. It often also serves as the solvent. |

| Solvent | Amine base, THF, DMF | The reaction is often run in the amine base as the solvent. Co-solvents like THF or DMF can be used to improve the solubility of the starting materials. |

Experimental Protocols

The following are general, illustrative protocols for the selective functionalization of this compound at the C4 position. Note: These are starting points and may require optimization for specific substrates.

Selective Suzuki Coupling Protocol

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a powdered base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand if necessary.

-

Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat 3 times).

-

Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination Protocol

-

To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

-

Add this compound (1.0 equiv).

-

Seal the tube, and evacuate and backfill with argon (repeat 3 times).

-

Add the amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring. [14]6. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography. [19]

Selective Copper-Free Sonogashira Coupling Protocol

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (if not copper-free, 1-5 mol%).

-

Seal the vessel, and evacuate and backfill with argon (repeat 3 times).

-

Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

References

Sources

- 1. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Preventing decomposition of 4-Bromo-7-chloroisoindolin-1-one during reactions

Executive Summary

You are working with 4-Bromo-7-chloroisoindolin-1-one , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., analogues of veliparib) and immunomodulatory drugs (IMiDs).

This scaffold presents a unique stability paradox:

-

The Isoindolinone Core: Generally robust, but the 7-chloro substituent (ortho to the carbonyl) electronically activates the lactam ring, increasing susceptibility to nucleophilic attack (hydrolysis).

-

The 4-Bromo Handle: Essential for cross-coupling, yet prone to protodehalogenation (hydrodehalogenation) under standard Suzuki/Buchwald conditions, leading to the loss of the functional handle.

This guide provides the protocols to navigate these instability pathways.

Module 1: Preventing Hydrolytic Ring Opening

The Issue: Users frequently report the disappearance of the starting material and the appearance of a highly polar byproduct during basic workups or reactions. This is the ring-opened amino acid derivative (2-amino-3-bromo-6-chlorobenzoic acid derivative).

The Mechanism:

While isoindolinones are more stable than

Troubleshooting Protocol: Hydrolysis Prevention

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Avoid: NaOH, KOH, LiOH.Use: | Hydroxide ions are small, hard nucleophiles that rapidly attack the activated lactam. Carbonates and phosphates function as general bases without acting as potent nucleophiles at the carbonyl. |

| Solvent System | Avoid: MeOH/Water, EtOH/Water (at reflux).Use: Dioxane/Water (low water ratio), Toluene, DMF. | Protic solvents stabilize the tetrahedral intermediate formed during hydrolysis. Aprotic solvents destabilize this transition state. |

| Quenching | Protocol: Quench into buffered | Acidic quenching can protonate the nitrogen, making the carbonyl even more electrophilic and susceptible to water attack (acid-catalyzed hydrolysis). |

Visualization: Stability Decision Tree

Figure 1: Decision tree for predicting hydrolytic stability based on reaction parameters.

Module 2: Preserving the C-Br Bond (Cross-Coupling)

The Issue: During Palladium-catalyzed cross-coupling (Suzuki-Miyaura), researchers often observe the formation of 7-chloroisoindolin-1-one (where the Br is replaced by H). This is protodehalogenation .

The Mechanism: This side reaction competes with the desired transmetalation.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

The Error Pathway: If the reaction contains a hydride source (often secondary alcohols like isopropanol, or amines), the Pd(II) species undergoes ligand exchange with the solvent, followed by

-hydride elimination to form a Pd-H species. -

Reductive Elimination: The Pd-H species eliminates with the aryl group, producing the dehalogenated byproduct.[1]

Troubleshooting Protocol: Anti-Dehalogenation

| Component | Standard Choice (Risky) | Optimized Choice (Safe) | Why? |

| Catalyst/Ligand | Bidentate ligands (dppf) or bulky phosphines (XPhos) accelerate reductive elimination of the product, outpacing the slow | ||

| Solvent | Isopropanol, Ethanol | Dioxane, Toluene, THF | Primary/Secondary alcohols are hydride donors. Removing them eliminates the source of 'H' that replaces the Bromine. |

| Atmosphere | Nitrogen balloon | Argon sparging | Oxygen can promote homocoupling or oxidation of ligands, slowing the cycle and allowing time for dehalogenation to occur. |

Visualization: The Protodehalogenation Trap

Figure 2: Mechanistic divergence between desired coupling and unwanted dehalogenation.

Module 3: N-H Functionalization & Protection

The Issue: The free lactam N-H (pKa ~11-13) can poison catalysts or participate in unwanted side reactions. However, N-alkylation of 7-substituted isoindolinones is sterically hindered.

Strategic Recommendation: If your synthetic route requires harsh conditions, protect the Nitrogen early.

| Protecting Group | Installation Conditions | Stability | Removal |

| Boc (tert-butyloxycarbonyl) | Stable to base/hydrogenation. Unstable to acid ( | ||

| PMB (p-methoxybenzyl) | Very stable to base and weak acid. | ||

| SEM (2-(Trimethylsilyl)ethoxymethyl) | Extremely robust. |

Expert Insight: For this compound, Boc protection is often preferred because the electron-withdrawing nature of the Boc group slightly deactivates the ring toward oxidation, while being easily removable without heavy metals (unlike PMB which requires CAN/Cerium).

References

-

Lactam Hydrolytic Stability: Imming, P., Klar, B., & Dix, D. (2000).[2] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[2]

-

Protodehalogenation Mechanisms: Navarro, O., et al. (2005). General Synthesis of Di- and Tri-substituted Arylamines by Palladium-Catalyzed Amination of Aryl Chlorides. Journal of Organic Chemistry. (Mechanistic discussion on dehalogenation pathways).

-

Isoindolinone Synthesis & Reactivity: Zhang, J., et al. (2025).[3] Iridium-Catalyzed Reductive Lactamization... for the Synthesis of Structurally Diverse Phthalimidines. Journal of Organic Chemistry.

-

Suzuki Coupling Optimization: Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Establishes bulky phosphine ligands for difficult substrates).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

Validation & Comparative

A Strategic Guide to Halogenated Isoindolinones: A Comparative Analysis of 4-Bromo-7-chloroisoindolin-1-one in Modern Synthesis

Introduction: The Strategic Value of Dihalogenated Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties and to serve as synthetic handles for introducing molecular complexity. Among the dihalogenated isoindolinones, 4-bromo-7-chloroisoindolin-1-one has emerged as a particularly valuable building block, especially in the development of kinase inhibitors.[2] This guide provides an in-depth comparison of this compound with other halogenated building blocks, elucidating the strategic advantages conferred by its unique substitution pattern and providing a rationale for its selection in complex synthetic campaigns.

The choice of a halogenated building block is a critical decision in the design of a synthetic route. It is dictated by the desired reactivity, the need for selective functionalization, and the overall synthetic strategy. This guide will explore the nuanced reactivity of this compound in the context of palladium-catalyzed cross-coupling reactions, the workhorses of modern drug discovery.

The Principle of Orthogonal Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity, often referred to as "orthogonal reactivity," allows for the sequential and site-selective functionalization of the isoindolinone core.

The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is:

I > Br > OTf > Cl > F

This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond.[3] The weaker C-Br bond undergoes oxidative addition with a palladium(0) catalyst more readily than the stronger C-Cl bond. This allows for the selective coupling at the C4-position (bearing the bromine) while leaving the C7-position (bearing the chlorine) intact for a subsequent, more forcing reaction.

Caption: Orthogonal synthesis enabled by differential halogen reactivity.

This strategic, stepwise approach is invaluable for building complex molecules and exploring the structure-activity relationship (SAR) around the isoindolinone core.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

To illustrate the practical implications of this differential reactivity, we will compare the expected performance of this compound with its dibromo and dichloro analogs in a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for the Suzuki-Miyaura coupling of a halogenated isoindolinone.

Materials:

-

Halogenated isoindolinone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

-

To an oven-dried Schlenk flask, add the halogenated isoindolinone, arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add Pd(PPh₃)₄, followed by the degassed 1,4-dioxane/H₂O solvent mixture.

-

Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Projected)

The following table outlines the projected outcomes of the Suzuki-Miyaura coupling for three different dihalogenated isoindolinones, based on established principles of halogen reactivity.

| Building Block | Position of Primary Reaction | Expected Reaction Time | Projected Yield (Monosubstitution) | Key Considerations |

| 4,7-Dibromoisoindolin-1-one | C4 or C7 (less selective) | 1-3 hours | 40-60% | High reactivity at both positions can lead to mixtures of monosubstituted isomers and disubstituted byproducts, complicating purification. |

| This compound | C4 (highly selective) | 4-8 hours | 85-95% | Excellent selectivity for monosubstitution at the C4 position. The C-Cl bond remains for subsequent functionalization under more forcing conditions. |

| 4,7-Dichloroisoindolin-1-one | C4 or C7 (less selective) | > 24 hours | < 20% | Low reactivity of the C-Cl bond requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times. |

Analysis of Comparative Data:

-

4,7-Dibromoisoindolin-1-one: While offering high reactivity, the similar reactivity of the two C-Br bonds poses a significant challenge for selective monosubstitution. This can lead to complex product mixtures and lower isolated yields of the desired singly functionalized product.

-

This compound: This building block represents the optimal balance of reactivity and selectivity. The C-Br bond is sufficiently reactive to undergo coupling under standard conditions, while the C-Cl bond is robust enough to remain unreacted, providing a handle for a second, distinct transformation. This is the cornerstone of its utility in building complex molecules where different substituents are desired at the 4- and 7-positions.

-

4,7-Dichloroisoindolin-1-one: The low reactivity of the C-Cl bonds makes this a less desirable substrate for stepwise functionalization. While advances in catalyst technology have made the coupling of aryl chlorides more feasible, they often require more specialized and expensive catalysts and more forcing conditions, which can limit functional group tolerance.[4]

Application in Kinase Inhibitor Synthesis: A Case Study

The strategic advantages of this compound are exemplified in its use as a key intermediate in the synthesis of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy.[5][6]

In a typical synthetic route, the C4-position of this compound is first functionalized, often via a Buchwald-Hartwig amination, to install a key pharmacophore that interacts with the hinge region of the kinase. The remaining C7-chloro group can then be used to attach a solvent-exposed moiety to improve properties like solubility or to probe for additional binding interactions.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the first step in such a synthesis.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cs₂CO₃ (1.5 equiv)

-